(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide
Description
Properties
IUPAC Name |
(E)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O2/c1-17-6-7-18(2)20(14-17)10-13-25(30)29-28-15-19-8-11-21(12-9-19)31-16-22-23(26)4-3-5-24(22)27/h3-15H,16H2,1-2H3,(H,29,30)/b13-10+,28-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNCZWDCZUIRX-MEGHBNGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a hydrazone linkage, a chloro-substituted benzyl moiety, and a dimethylphenyl group, which are critical for its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compound in inhibiting cell viability.
The results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming standard chemotherapeutic agents like sorafenib.
The proposed mechanism by which this compound exerts its cytotoxic effects involves:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, it prevents cancer cells from dividing and growing.
- Interaction with DNA : The presence of electron-withdrawing groups in its structure enhances its ability to interact with DNA, potentially leading to DNA damage and subsequent cell death.
Anticancer Activity
In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to assess its efficacy in a more physiologically relevant model. The findings indicated that the compound effectively reduced spheroid size and viability, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this hydrazone derivative. Research has shown that compounds with similar structures exhibit selective activity against various pathogens. The introduction of halogen substituents (like chlorine and fluorine) has been linked to enhanced antimicrobial activity due to increased lipophilicity and improved membrane penetration .
Scientific Research Applications
Pharmacological Potential
Research has indicated that compounds with similar structures may exhibit various pharmacological effects, including:
- Antitumor Activity : The hydrazone derivatives have shown promise in inhibiting cancer cell growth.
- Antimicrobial Properties : The presence of halogen substituents may enhance interaction with microbial targets, providing potential as antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
Computational Predictions
The prediction of biological activity spectra is essential for understanding the therapeutic potential of this compound. Computational methods have been utilized to assess its interaction with various biological molecules, including proteins and nucleic acids. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Applications in Medicinal Chemistry
Given its unique structure and predicted biological activities, (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a target for further investigation in drug discovery. Its potential applications include:
- Drug Development : As a lead compound for developing new therapeutics targeting cancer or infectious diseases.
- Biochemical Research : Investigating its interactions within biochemical pathways to understand disease mechanisms.
- Material Science : Exploring its properties for potential use in developing novel materials with specific functionalities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Target Compound vs. Pyrazole-Containing Hydrazides
- Compound from : 2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide (C₂₅H₂₀ClN₃O₂, MW: 437.90 g/mol) . Key Differences:
- Replaces the propenohydrazide backbone with a pyrazole ring, enhancing rigidity.
- Substituents include a 4-methylphenyl group and a 2-chlorophenoxy moiety. Implications: The pyrazole core may improve metabolic stability but reduce conformational flexibility compared to the target compound’s hydrazide linkage.
Compound from : N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
- Key Differences: Features a pyrazole-carbohydrazide hybrid with a 2-ethoxyphenyl group.
- Implications : The ethoxy group may enhance solubility but could alter target binding compared to the target compound’s dimethylphenyl group.
Substituent Effects on Physicochemical Properties
Halogenation Patterns
- Target Compound : Contains 2-chloro-6-fluorobenzyloxy , which combines electron-withdrawing (Cl, F) effects for enhanced electrophilicity .
- Compound from : 2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide (C₁₆H₁₄ClN₂O₃, MW: 329.75 g/mol) . Key Differences:
- Lacks fluorine but includes a 4-hydroxyphenyl group , increasing polarity.
- Implications : The hydroxyl group improves aqueous solubility but may reduce membrane permeability compared to halogenated analogs.
Alkyl and Aromatic Substituents
- Compound from : N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-methylpropyl)phenyl]propano-hydrazide (C₂₀H₂₂ClN₂O, MW: 356.85 g/mol) . Key Differences:
- Features a 2-methylpropyl group (isobutyl) for enhanced lipophilicity.
- Ethylidene linkage instead of methylidene.
- Implications : Increased lipophilicity may improve blood-brain barrier penetration but could affect metabolic clearance.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this hydrazide derivative?
- Methodology :
- Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation under controlled conditions (e.g., low temperature at -50°C) .
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Optimize stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazide precursor improves imine formation efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm regiochemistry of substituents (e.g., chloro, fluoro, methyl groups) and hydrazide linkage .
- Fluorescence spectroscopy : Study pH-dependent fluorescence (e.g., pH 2.7–10.1) to identify optimal conditions for metal-ion binding assays .
- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How do electron-withdrawing substituents (e.g., Cl, F) influence reactivity in cross-coupling reactions?
- Methodology :
- Compare reaction rates of the chloro-fluoro-substituted derivative with non-halogenated analogs using kinetic studies.
- Use DFT calculations to analyze electronic effects on transition states. Evidence suggests chloro groups enhance electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attacks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported fluorescence quenching data under varying pH conditions?
- Methodology :
- Replicate experiments across pH 2.7–10.1 using standardized buffers (e.g., phosphate, acetate) to isolate pH effects from ionic strength interference .
- Validate fluorescence stability via time-resolved measurements to rule out photodegradation.
- Cross-reference with X-ray crystallography data to correlate protonation states with fluorescence behavior .
Q. How can molecular docking predict this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like cannabinoid receptors or oxidoreductases, leveraging structural analogs (e.g., triazolothiadiazines) as templates .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. What computational methods identify degradation pathways under oxidative conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
